molecular formula C16H19N3O4 B2475242 N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1903045-98-6

N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2475242
CAS No.: 1903045-98-6
M. Wt: 317.345
InChI Key: HRUYQGFEFRLGOY-UHFFFAOYSA-N
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Description

N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a unique structure with two pyridine rings, each substituted with various functional groups, making it a subject of interest for researchers.

Mechanism of Action

Target of Action

The primary target of this compound is the Histone Methyltransferase EZH2 . EZH2 is the catalytic engine of the Polycomb Repressive Complex 2 (PRC2), which plays a major role in transcriptional silencing by installing methylation marks on lysine 27 of histone 3 .

Mode of Action

The compound acts as a potent and selective inhibitor of EZH2 . It competes with S-adenosyl-L-methionine (SAM), the cofactor of EZH2, thereby inhibiting the transfer of a methyl group from SAM to the ε-NH2 group of H3K27 . This prevents the formation of trimethyl marks on H3K27, leading to the disruption of transcriptional silencing .

Biochemical Pathways

The inhibition of EZH2 affects the PRC2 pathway . PRC2 is responsible for the trimethylation of H3K27, which contributes to the modification of chromatin structure and serves to repress transcription . By inhibiting EZH2, the compound disrupts the PRC2 pathway and its downstream effects, which include the silencing of targeted genes .

Pharmacokinetics

It is known that the compound demonstrates robust antitumor effects in a karpas-422 xenograft model when dosed at 160 mg/kg bid . This suggests that the compound has favorable ADME properties that allow it to reach its target in vivo and exert its therapeutic effects.

Result of Action

The result of the compound’s action is the disruption of transcriptional silencing . This can lead to the reactivation of previously silenced genes, which can have various molecular and cellular effects depending on the specific genes involved . In the context of cancer, this could potentially lead to the reactivation of tumor suppressor genes, thereby inhibiting tumor growth .

Biochemical Analysis

Biochemical Properties

N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide exerts its biochemical effects by inhibiting the enzyme EZH2 . EZH2 catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the ε-NH2 group of histone 3 lysine 27 (H3K27), leading to trimethylation of H3K27 (H3K27me3) and subsequent silencing of targeted genes .

Cellular Effects

The inhibition of EZH2 by this compound leads to a decrease in the levels of H3K27me3, disrupting the transcriptional silencing mediated by PRC2 . This can lead to changes in gene expression, cell signaling pathways, and cellular metabolism .

Molecular Mechanism

This compound binds to EZH2, inhibiting its methyltransferase activity . This prevents the transfer of a methyl group from SAM to H3K27, thereby preventing the formation of H3K27me3 and the subsequent silencing of targeted genes .

Temporal Effects in Laboratory Settings

The effects of this compound on EZH2 activity and H3K27me3 levels have been observed to be robust and long-lasting in laboratory settings

Dosage Effects in Animal Models

In animal models, this compound has demonstrated robust antitumor effects when dosed at 160 mg/kg BID . The effects of different dosages and any potential toxic or adverse effects at high doses need to be further investigated.

Metabolic Pathways

As an inhibitor of EZH2, it is likely to interact with enzymes and cofactors involved in the methylation of H3K27 .

Subcellular Localization

As an inhibitor of EZH2, it is likely to be found in the nucleus where EZH2 exerts its effects on histone methylation

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxy-6-methyl-2-oxo-1,2-dihydropyridine with an appropriate ethylating agent, followed by further functionalization to introduce the carboxamide group .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives with comparable structures and functional groups, such as:

Uniqueness

What sets N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide apart is its specific combination of functional groups and the resulting biological activity. This unique structure allows it to interact with molecular targets in ways that similar compounds may not, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c1-11-9-12(23-3)10-14(20)19(11)8-6-17-15(21)13-5-4-7-18(2)16(13)22/h4-5,7,9-10H,6,8H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRUYQGFEFRLGOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CCNC(=O)C2=CC=CN(C2=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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